molecular formula C33H23NO B13811640 Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-

Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-

Cat. No.: B13811640
M. Wt: 449.5 g/mol
InChI Key: HSDIYKJILMDNGT-UHFFFAOYSA-N
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Description

Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique configuration, which includes a fluorene moiety spiro-fused to an oxetane ring, with an aniline group attached. This structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- typically involves multi-step organic reactions. One common approach is the functionalization of a spirobifluorene core with aniline units. This can be achieved through palladium-catalyzed amination reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of palladium catalysts, bases such as alkali hydroxides or carbonates, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism by which Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2’,5’-Diphenylspiro[fluorene-9,3’-pyrrol]-4’-yl)-methanesulfonamide
  • Spiro[cyclohexane-1,2’-pyrazine]
  • Spiro[cyclopentane-1,2’-oxazole]

Uniqueness

Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C33H23NO

Molecular Weight

449.5 g/mol

IUPAC Name

N,3',3'-triphenylspiro[fluorene-9,4'-oxetane]-2'-imine

InChI

InChI=1S/C33H23NO/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25)31(34-26-18-8-3-9-19-26)35-33(32)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H

InChI Key

HSDIYKJILMDNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=NC3=CC=CC=C3)OC24C5=CC=CC=C5C6=CC=CC=C46)C7=CC=CC=C7

Origin of Product

United States

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